2,6-Dichloroterephthalic acid 2,6-Dichloroterephthalic acid
Brand Name: Vulcanchem
CAS No.: 41906-38-1
VCID: VC3978104
InChI: InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
SMILES: C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O
Molecular Formula: C8H4Cl2O4
Molecular Weight: 235.02 g/mol

2,6-Dichloroterephthalic acid

CAS No.: 41906-38-1

Cat. No.: VC3978104

Molecular Formula: C8H4Cl2O4

Molecular Weight: 235.02 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dichloroterephthalic acid - 41906-38-1

Specification

CAS No. 41906-38-1
Molecular Formula C8H4Cl2O4
Molecular Weight 235.02 g/mol
IUPAC Name 2,6-dichloroterephthalic acid
Standard InChI InChI=1S/C8H4Cl2O4/c9-4-1-3(7(11)12)2-5(10)6(4)8(13)14/h1-2H,(H,11,12)(H,13,14)
Standard InChI Key LJUJMEBEACINIP-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O
Canonical SMILES C1=C(C=C(C(=C1Cl)C(=O)O)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2,6-Dichloroterephthalic acid is a benzene derivative with chlorine atoms at the 2- and 6-positions and carboxylic acid groups at the 1- and 4-positions (Figure 1). Its systematic IUPAC name is 2,6-dichlorobenzene-1,4-dicarboxylic acid, and its SMILES notation is \text{OC(=O)C1=C(C(=O)O)C(Cl)=CC(Cl)=C1 . The compound’s planar aromatic structure and electron-withdrawing chlorine substituents influence its reactivity, solubility, and crystallinity.

Table 1: Fundamental physicochemical properties

PropertyValue
Molecular formulaC8H4Cl2O4\text{C}_8\text{H}_4\text{Cl}_2\text{O}_4
Molecular weight235.02 g/mol
Melting point200–202°C (decomposes)
SolubilitySoluble in polar aprotic solvents (e.g., DMSO, DMF); insoluble in water
Density1.68 g/cm³ (estimated)
Crystal systemMonoclinic (analogous to 2,5-dichloro isomer)

Synthesis and Industrial Production

Halogenation of Terephthalic Acid

The primary synthesis route involves direct chlorination of terephthalic acid using reagents such as thionyl chloride (SOCl2\text{SOCl}_2) or chlorine gas (Cl2\text{Cl}_2) under controlled conditions. Reaction parameters (temperature: 50–80°C; solvent: chlorinated hydrocarbons) are optimized to favor 2,6-substitution over other isomers .

Key Reaction Steps:

  • Chlorination:

    Terephthalic acid+2Cl2FeCl32,6-Dichloroterephthalic acid+2HCl\text{Terephthalic acid} + 2\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{2,6-Dichloroterephthalic acid} + 2\text{HCl}

    Catalysts like iron(III) chloride enhance regioselectivity .

  • Purification:
    Crude product is recrystallized from ethanol/water mixtures to achieve >95% purity, verified via HPLC .

Alternative Pathways

SupplierPurityQuantityPrice (USD)
TRC95%50 mg150
USBiological95%250 mg460
American Custom Chemicals95%5 mg505.6
Medical Isotopes, Inc.95%50 mg650

The compound’s niche applications limit large-scale production, though demand persists in agrochemical and polymer research .

GHS CodeHazard StatementPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves
H319Causes eye irritationUse safety goggles
H335May cause respiratory irritationUse fume hood

Risk Mitigation

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and sealed goggles are mandatory during handling .

  • Ventilation: Reactions should occur in fume hoods to prevent inhalation of vapors .

  • Waste Disposal: Neutralize residual acid with sodium bicarbonate before disposal in designated containers .

Applications and Industrial Relevance

Agrochemical Intermediates

As a metabolite of the fungicide zoxamide, 2,6-dichloroterephthalic acid is critical in environmental monitoring and residue analysis . Regulatory agencies mandate its quantification in soil and water samples to assess zoxamide degradation pathways.

Polymer Chemistry

The compound’s rigid aromatic structure and dual carboxylic acid groups make it a candidate for synthesizing high-performance polyesters and polyamides. These polymers exhibit enhanced thermal stability (>300°C) and mechanical strength compared to non-chlorinated analogs .

Analytical Reference Standards

High-purity 2,6-dichloroterephthalic acid serves as a calibration standard in HPLC and GC-MS methods, ensuring accuracy in quantifying chlorinated aromatics in complex matrices .

Comparative Analysis with Isomeric Derivatives

Structural and Functional Contrasts

While 2,5- and 2,6-dichloroterephthalic acids share a molecular formula, their substitution patterns lead to distinct properties:

Table 4: Isomer comparison

Property2,6-Dichloro2,5-Dichloro
Melting point200–202°C240–242°C
Solubility in DMSOHighModerate
Hydrogen bondingIntra-dimer carboxylicIntermolecular Cl–O

The 2,6-isomer’s symmetrical chlorine arrangement may enhance crystallinity, whereas the 2,5-isomer’s asymmetric structure fosters stronger intermolecular interactions .

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